[(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate
Description
[(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate is a chemical compound with the molecular formula C23H16Cl3N3O4 and a molecular weight of 504.761 g/mol This compound is known for its unique structure, which includes both chlorobenzoyl and dichlorobenzoate groups
Properties
IUPAC Name |
[(4-chlorobenzoyl)amino] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3NO3/c15-9-3-1-8(2-4-9)13(19)18-21-14(20)11-6-5-10(16)7-12(11)17/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHENUHMCFJXIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NOC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorobenzoic acid in the presence of a suitable base, such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the benzene rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 4-chlorobenzoic acid and 2,4-dichlorobenzoic acid .
Scientific Research Applications
[(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
[(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
4-Chlorobenzoic Acid: This compound is structurally similar but lacks the dichlorobenzoate group.
2,4-Dichlorobenzoic Acid: This compound is similar but lacks the chlorobenzoyl group.
4-Chlorobenzoyl Chloride: This compound is a precursor in the synthesis of this compound and is used in various organic reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
